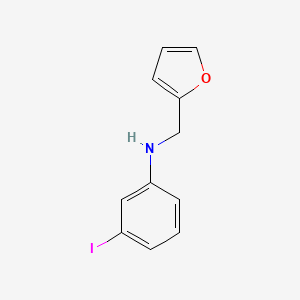

N-(furan-2-ylmethyl)-3-iodoaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10INO |

|---|---|

Molecular Weight |

299.11 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-iodoaniline |

InChI |

InChI=1S/C11H10INO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |

InChI Key |

HJJPAUBSESLLDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)NCC2=CC=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of N-(furan-2-ylmethyl)-3-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of N-(furan-2-ylmethyl)-3-iodoaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes relevant information on the closely related precursor, 3-iodoaniline, and the parent compound, N-(furan-2-ylmethyl)aniline, to provide a comparative context. The potential for biological activity is also discussed based on the known pharmacology of the furan moiety.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1152560-12-7 | Internal Database |

| Molecular Formula | C₁₁H₁₀INO | Internal Database |

| Molecular Weight | 299.11 g/mol | Calculated |

| IUPAC Name | This compound | Internal Database |

Table 2: Physicochemical Properties of N-(furan-2-ylmethyl)aniline

| Property | Value | Source |

| CAS Number | 4439-56-9 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 173.084063974 g/mol | [1] |

| Monoisotopic Mass | 173.084063974 g/mol | [1] |

Table 3: Physicochemical Properties of 3-Iodoaniline

| Property | Value | Source |

| CAS Number | 626-01-7 | [2] |

| Molecular Formula | C₆H₆IN | [2] |

| Molecular Weight | 219.02 g/mol | [2] |

| Melting Point | 21-24 °C | Internal Database |

| Boiling Point | 145-146 °C @ 15 mmHg | [2] |

| Density | 1.821 g/mL at 25 °C | Internal Database |

| Refractive Index (n20/D) | 1.682 | Internal Database |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified in the conducted search. However, based on established organic chemistry principles and literature on analogous compounds, the most probable synthetic route is via reductive amination of furfural with 3-iodoaniline.[3][4][5][6][7]

General Protocol for Reductive Amination:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

3-Iodoaniline

-

Furfural

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

In a round-bottom flask, dissolve 3-iodoaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add furfural (1-1.2 equivalents) to the solution.

-

If required, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the Schiff base intermediate.

-

Slowly add the reducing agent (1.5-2 equivalents) to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization: The final product should be characterized using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

- 1. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodoaniline(626-01-7) 1H NMR spectrum [chemicalbook.com]

- 3. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: N-(furan-2-ylmethyl)-3-iodoaniline

CAS Number: 1152560-12-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-3-iodoaniline, a heterocyclic aromatic amine. Due to the limited availability of specific data for this compound, this guide synthesizes information from related compounds, including 3-iodoaniline and various furan derivatives, to offer insights into its properties, synthesis, and potential applications.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, we can infer its properties from its constituent molecules: 3-iodoaniline and N-furfurylaniline. The following tables summarize the known properties of these related compounds to provide an estimated profile for the target molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Iodoaniline | N-(furan-2-ylmethyl)aniline |

| CAS Number | 1152560-12-7[1] | 626-01-7[2] | 4439-56-9[3] |

| Molecular Formula | C₁₁H₁₀INO | C₆H₆IN[2] | C₁₁H₁₁NO[3] |

| Molecular Weight | 299.11 g/mol | 219.02 g/mol [2] | 173.21 g/mol [3] |

| Appearance | Not specified | Yellow to Dark Brown or Green Liquid[2] | Not specified |

| Boiling Point | Not specified | 145-146 °C at 15 mmHg | Not specified |

| Melting Point | Not specified | 21-24 °C | Not specified |

| Density | Not specified | 1.821 g/mL at 25 °C | Not specified |

| Refractive Index | Not specified | 1.6810 - 1.6830 | Not specified |

| InChIKey | HJJPAUBSESLLDW-UHFFFAOYSA-N | FFCSRWGYGMRBGD-UHFFFAOYSA-N | HCYZEVXWZFESIN-UHFFFAOYSA-N[3] |

Table 2: Computed Properties for N-(furan-2-ylmethyl)aniline (as a proxy)

| Property | Value |

| XLogP3-AA | 2.5[3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 3[3] |

| Topological Polar Surface Area | 25.2 Ų[3] |

Synthesis and Experimental Protocols

General Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard organic synthesis techniques for reductive amination.

Materials:

-

Furfural

-

3-Iodoaniline

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or tetrahydrofuran)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Imine Formation:

-

Dissolve 3-iodoaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add furfural (typically in a 1:1 to 1.2:1 molar ratio to the aniline).

-

If using an acid catalyst, add a catalytic amount.

-

Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent in portions. For sodium borohydride, it is typically added as a solid. For catalytic hydrogenation, the reaction mixture would be transferred to a hydrogenation apparatus with a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.

-

After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the complete consumption of the imine.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

-

Diagram 1: Synthesis Workflow for this compound

Caption: A plausible synthesis workflow for this compound.

Potential Biological and Pharmacological Significance

While there is no specific research on the biological activity of this compound, the furan moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties.[7][8] Furan-containing compounds have been investigated for their antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[8][9] The electron-rich nature and aromaticity of the furan ring allow for various interactions with biological targets.[7]

The iodoaniline component also contributes to the potential bioactivity. Iodo-substituted aromatic compounds are utilized in the development of various therapeutic agents and are often employed in the synthesis of radiopharmaceuticals.[2] The iodine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Given these characteristics, this compound could be a valuable intermediate in the synthesis of novel bioactive molecules for drug discovery and development. Further research is warranted to explore its specific biological profile.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the searched databases. For researchers synthesizing this compound, standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy would be necessary to confirm its structure and purity. The expected spectra would show characteristic signals for the furan ring protons and carbons, the substituted aniline ring protons and carbons, and the methylene bridge protons.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for N-(furan-2-ylmethyl)aniline, it should be handled with care as it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. It is advisable to work in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on available data for related compounds and should be used as a guide. All laboratory work should be conducted with appropriate safety measures and by qualified personnel.

References

- 1. 1152560-12-7(N-(furan-2-yl)methyl-3-iodoaniline) | Kuujia.com [ko.kuujia.com]

- 2. 3-Iodoaniline | m-iodoaniline | Cas No. 626-01-7 | C6H6IN - Sarex [sarex.com]

- 3. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 8. ijabbr.com [ijabbr.com]

- 9. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological activities of N-(furan-2-ylmethyl)-3-iodoaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Identifiers

This compound is a chemical compound featuring a furan ring linked via a methylene amine bridge to an aniline ring, which is substituted with an iodine atom at the meta position.

| Identifier | Value |

| CAS Number | 1152560-12-7 |

| Molecular Formula | C₁₁H₁₀INO |

| Molecular Weight | 299.11 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1)I)NCC2=CC=CO2 |

| InChI | InChI=1S/C11H10INO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |

| InChIKey | HJJPAUBSESLLDW-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, which are crucial for assessing its drug-likeness and pharmacokinetic profile.

| Property | Predicted Value |

| LogP | 3.5 |

| Topological Polar Surface Area (TPSA) | 25.2 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 71.9 cm³ |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.40 | t, J=1.8 Hz | 1H | H-2' (Iodoaniline) |

| 7.25 | d, J=1.8 Hz | 1H | H-6 (Furan) |

| 7.10 | dd, J=8.0, 1.8 Hz | 1H | H-6' (Iodoaniline) |

| 6.95 | t, J=8.0 Hz | 1H | H-5' (Iodoaniline) |

| 6.70 | dd, J=8.0, 1.8 Hz | 1H | H-4' (Iodoaniline) |

| 6.30 | dd, J=3.2, 1.8 Hz | 1H | H-4 (Furan) |

| 6.20 | d, J=3.2 Hz | 1H | H-3 (Furan) |

| 4.35 | s | 2H | -CH₂- |

| 4.10 | br s | 1H | -NH- |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| 152.5 | C-2 (Furan) |

| 148.0 | C-1' (Iodoaniline) |

| 142.0 | C-5 (Furan) |

| 131.0 | C-5' (Iodoaniline) |

| 129.5 | C-6' (Iodoaniline) |

| 121.0 | C-2' (Iodoaniline) |

| 113.0 | C-4' (Iodoaniline) |

| 110.5 | C-4 (Furan) |

| 107.5 | C-3 (Furan) |

| 94.0 | C-3' (Iodoaniline) |

| 48.0 | -CH₂- |

Predicted Major IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1000 | C-N stretch, C-O-C stretch |

| 800-600 | C-I stretch |

Predicted Mass Spectrum Fragmentation:

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z = 299. Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the furfuryl cation (m/z = 81) and the 3-iodoanilino radical (m/z = 218) or 3-iodoaniline cation (m/z = 219). Further fragmentation of the iodoaniline portion could result in the loss of iodine.

Synthesis Protocol (Proposed)

A plausible and efficient method for the synthesis of this compound is through reductive amination. This common reaction in medicinal chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Reaction Scheme:

Furfural + 3-Iodoaniline → this compound

Reagents and Materials:

-

Furfural

-

3-Iodoaniline

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Experimental Procedure:

-

To a solution of 3-iodoaniline (1.0 eq) in anhydrous DCM (or MeOH), add furfural (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

The furan moiety is present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, anti-inflammatory, and anticancer activities.[1] The iodoaniline substructure is also found in various pharmacologically active molecules, and the iodine atom can participate in halogen bonding, which can be important for protein-ligand interactions.

Given these structural features, this compound could be a candidate for investigation as a kinase inhibitor. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many kinase inhibitors feature a heterocyclic ring system that can interact with the hinge region of the ATP-binding pocket of the kinase.

A hypothetical mechanism of action could involve the modulation of key signaling pathways such as the PI3K/Akt or MAPK/ERK pathways.[2][3] These pathways are central to regulating cell proliferation, survival, and apoptosis, and their aberrant activation is a hallmark of many cancers.

Proposed Signaling Pathway Diagram

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) Insights (Hypothetical)

-

Furan Ring: Substitution on the furan ring could modulate activity. Electron-withdrawing or electron-donating groups could influence the electronic properties and binding affinity.

-

Aniline Ring: The position and nature of the halogen on the aniline ring are likely critical. Replacing iodine with other halogens (Br, Cl, F) would alter the potential for halogen bonding and the overall lipophilicity. The position of the substituent (ortho, meta, para) would also significantly impact the binding orientation.

-

Linker: The methylene amine linker provides flexibility. Altering the linker length or rigidity could optimize the orientation of the furan and iodoaniline moieties within a target binding site.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The predicted biological activity as a kinase inhibitor warrants experimental validation, including its synthesis, spectroscopic characterization, and evaluation in relevant biological assays to explore its therapeutic potential.

References

The Potent Biological Landscape of Furan-Containing Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the furan scaffold and the aniline moiety has given rise to a class of compounds with significant and diverse biological activities. This technical guide delves into the core of their pharmacological potential, offering a comprehensive overview of their synthesis, mechanisms of action, and quantitative biological data. The unique electronic properties of the furan ring, coupled with the versatile reactivity of the aniline group, make these molecules privileged structures in medicinal chemistry, with demonstrated efficacy in anticancer and antimicrobial applications. This document aims to provide a detailed resource for professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Cell Proliferation and Survival

Furan-containing anilines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes such as cell cycle progression and apoptosis.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of various furan-containing aniline derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their potency. The following tables summarize the reported activities against different cancer cell lines.

Table 1: Cytotoxicity of Furan-Carbohydrazide Derivatives Bearing an Aniline Moiety [1]

| Compound | Target Cell Line | IC50 (µM) |

| Compound A | A549 (Lung Cancer) | 5.2 |

| Compound B | A549 (Lung Cancer) | 4.8 |

| Compound C | A549 (Lung Cancer) | 6.1 |

Table 2: In Vitro Anticancer Activity of Pyridine Carbohydrazide and N-phenyl Triazinone Furan Derivatives [2]

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Pyridine Carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | 3.2 |

| N-phenyl Triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | 4.1 |

Table 3: Cytotoxicity of N-Aryl Indolylsulfoximines with Furan and Aniline-like Moieties [3]

| Compound | Target Cell Line | IC50 (µM) |

| 11c | 22Rv1 (Prostate Cancer) | 3.31 |

| 11i | 22Rv1 (Prostate Cancer) | 2.76 |

| 11j | 22Rv1 (Prostate Cancer) | 2.68 |

| 11b | C4-2 (Prostate Cancer) | 2.3 |

| 11g | C4-2 (Prostate Cancer) | 1.9 |

| 11k | MCF7 (Breast Cancer) | 1.28 |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which furan-containing anilines exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis[4]. This is often characterized by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

Furthermore, many of these derivatives have been observed to induce cell cycle arrest, particularly at the G2/M phase[2][4]. This disruption of the normal cell cycle prevents cancer cells from proliferating and ultimately leads to cell death.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain aniline derivatives have been shown to inhibit this pathway, leading to the promotion of autophagy-mediated apoptosis in non-small cell lung cancer cells[5][6]. The inhibition of this pathway represents a key strategy for cancer therapy, and furan-containing anilines that target this cascade are of significant interest.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Applications of N-(furan-2-ylmethyl)-3-iodoaniline

Disclaimer: As of November 2025, publicly available research specifically detailing the therapeutic applications, biological activity, and mechanisms of action for N-(furan-2-ylmethyl)-3-iodoaniline is limited. This guide, therefore, presents a prospective analysis based on the known pharmacological profiles of its constituent moieties—the furan ring and the iodoaniline structure. The experimental data, protocols, and signaling pathways described herein are hypothetical and serve as an illustrative framework for future research and drug development professionals.

Introduction

This compound is a novel chemical entity that holds potential for therapeutic development due to its unique structural components. The furan ring is a versatile heterocyclic scaffold present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties[1][2][3]. The electron-rich nature and aromaticity of the furan moiety contribute to its ability to interact with various biological targets[1]. Concurrently, the 3-iodoaniline component provides a site for potential halogen bonding and can influence the compound's lipophilicity and pharmacokinetic profile, properties that are critical in drug design. This technical guide will explore the hypothetical therapeutic potential of this compound as a novel anti-inflammatory agent, detailing its proposed synthesis, mechanism of action, and a roadmap for its preclinical evaluation.

Synthesis and Characterization

A plausible synthetic route for this compound involves the reductive amination of furfural with 3-iodoaniline. This common and efficient method is widely used for the formation of C-N bonds.

Proposed Synthesis Protocol

Reaction Scheme:

Materials:

-

Furfural (1.0 eq)

-

3-Iodoaniline (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) as solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 3-iodoaniline (1.0 mmol) in dichloroethane (10 mL), add furfural (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀INO |

| Molecular Weight | 299.11 g/mol |

| LogP (Predicted) | 3.5 |

| Topological Polar Surface Area | 21.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Hypothetical Therapeutic Application: Anti-inflammatory Agent

Based on the known anti-inflammatory properties of many furan derivatives, we hypothesize that this compound could act as an inhibitor of key pro-inflammatory signaling pathways, such as the NF-κB pathway.

Proposed Mechanism of Action

We propose that this compound may inhibit the activation of the NF-κB signaling pathway by targeting an upstream kinase, such as IκB kinase (IKK). Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.

Preclinical Evaluation Workflow

A structured preclinical evaluation is necessary to validate the therapeutic potential of this compound. The workflow would progress from in vitro assays to in vivo models.

Experimental Protocols and Hypothetical Data

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (0.1, 1, 10, 50, 100 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Hypothetical Data:

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.8 |

| 1 | 97.2 ± 5.1 |

| 10 | 95.5 ± 4.9 |

| 50 | 92.1 ± 6.3 |

| 100 | 88.4 ± 5.7 |

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Protocol:

-

Seed RAW 264.7 cells as described above.

-

Pre-treat cells with this compound (1, 5, 10, 25 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell supernatant and measure nitric oxide (NO) production using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Hypothetical Data:

| Treatment | NO Production (µM) | % Inhibition |

| Control | 2.1 ± 0.3 | - |

| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |

| LPS + Compound (1 µM) | 38.2 ± 3.1 | 16.6 |

| LPS + Compound (5 µM) | 25.4 ± 2.5 | 44.5 |

| LPS + Compound (10 µM) | 15.1 ± 1.8 | 67.0 |

| LPS + Compound (25 µM) | 8.9 ± 1.2 | 80.6 |

In Vivo Efficacy Model (Carrageenan-induced Paw Edema)

Protocol:

-

Administer this compound (10, 25, 50 mg/kg) or vehicle (control) orally to male Wistar rats.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Hypothetical Data:

| Treatment Group | Paw Edema Inhibition (%) at 3h |

| Vehicle Control | 0 |

| Compound (10 mg/kg) | 25.3 ± 3.1 |

| Compound (25 mg/kg) | 48.7 ± 4.5 |

| Compound (50 mg/kg) | 65.1 ± 5.2 |

| Indomethacin (10 mg/kg) | 70.5 ± 4.8 |

Conclusion and Future Directions

The structural features of this compound suggest its potential as a novel therapeutic agent, particularly in the realm of anti-inflammatory drug discovery. The hypothetical data presented in this guide illustrates a promising profile for this compound, warranting further investigation. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic preclinical evaluation as outlined. Elucidation of its precise mechanism of action and safety profile will be crucial in determining its viability as a clinical candidate. Furthermore, structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs.

References

Spectroscopic Deep Dive: Unraveling the Structural Nuances of Novel Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities that span antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel furan derivatives is a burgeoning field, and with it comes the critical need for precise structural elucidation through spectroscopic methods. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for a selection of recently synthesized, biologically relevant furan derivatives.

Spectroscopic Data of Novel Furan Derivatives

The following tables summarize the key spectroscopic data for several classes of novel furan derivatives, including furan-2-carboxamides, 5-aryl-2-furaldehydes, and their chalcone and pyrazoline derivatives. This data is essential for the identification and characterization of these compounds in a research and development setting.

Furan-2-Carboxamide and 5-Bromofuran-2-Carboxamide Derivatives

A series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been synthesized and characterized, with some exhibiting notable antifungal and antibacterial activity.[4] The spectroscopic data is crucial for confirming the successful synthesis and purity of these compounds.

Table 1: ¹H-NMR Spectroscopic Data (δ, ppm) for Representative Furan-2-Carboxamide Derivatives [4]

| Compound | Ar-H | -NH- | Furan-H | Other |

| 8a | 8.30-7.90 (m) | 11.50 (s) | 7.40-7.20 (m) | - |

| 9a | 8.70-7.80 (m) | 11.60 (s) | 7.50-7.30 (m) | - |

| 15 | 7.80-7.40 (m) | 8.50 (s) | 7.20 (d), 6.60 (d) | 3.80 (s, OCH₃) |

Table 2: ¹³C-NMR Spectroscopic Data (δ, ppm) for Representative Furan-2-Carboxamide Derivatives [4]

| Compound | C=O | Aromatic-C | Furan-C | Other |

| 8a | 165.0 | 145.0, 138.0, 130.0, 125.0, 120.0 | 148.0, 146.0, 115.0, 112.0 | - |

| 9a | 164.5 | 146.0, 137.5, 130.5, 124.5, 120.5 | 148.5, 146.5, 115.5, 112.5 | - |

| 15 | 160.0 | 155.0, 140.0, 122.0, 114.0 | 150.0, 148.0, 118.0, 114.0 | 55.0 (OCH₃) |

Table 3: IR Spectroscopic Data (ν, cm⁻¹) for Representative Furan-2-Carboxamide Derivatives [4]

| Compound | N-H | C=O | C=N | NO₂ |

| 8a | 3300 | 1680 | 1620 | 1540, 1340 |

| 9a | 3310 | 1685 | 1625 | 1545, 1345 |

| 15 | 3280 | 1670 | - | - |

5-Aryl-2-Furaldehyde Derivatives and their Chalcones

The synthesis of 5-aryl-2-furaldehydes serves as a key step in the creation of more complex molecules like chalcones, which are known for their broad spectrum of biological activities.

Table 4: ¹H-NMR Spectroscopic Data (δ, ppm) for 5-Aryl-2-Furaldehydes [5]

| Compound | -CHO | Ar-H | Furan-H |

| 5-(4-Chlorophenyl)furan-2-carboxaldehyde (1a) | 9.65 (s, 1H) | 7.75 (d, 2H), 7.41 (d, 2H) | 7.32 (d, 1H), 6.83 (d, 1H) |

| 5-(4-Bromophenyl)furan-2-carboxaldehyde (1b) | 9.65 (s, 1H) | 7.68 (d, 2H), 7.57 (d, 2H) | 7.32 (d, 1H), 6.84 (d, 1H) |

| 5-(2,4-Dichlorophenyl)furan-2-carboxaldehyde (1c) | 9.70 (s, 1H) | 7.96 (d, 1H), 7.35 (s, 1H), 7.32 (d, 1H) | 7.50 (d, 1H), 7.37 (d, 1H) |

Table 5: IR Spectroscopic Data (ν, cm⁻¹) for 5-Aryl-2-Furaldehydes [5]

| Compound | C-H (aldehyde) | C=O | C=C (furan) | C=C (aromatic) | C-Cl / C-Br |

| 1a | 2834 | 1673 | 1661 | 1589 | 1010 (C-Cl) |

| 1b | 2858 | 1672 | 1660 | 1595 | 1039 (C-Br) |

| 1c | 2842 | 1677 | 1663 | 1585 | 1034 (C-Cl) |

Table 6: Mass Spectrometry Data (m/z) for 5-Aryl-2-Furaldehydes [5]

| Compound | Molecular Ion (M⁺) |

| 1a | 206 |

| 1b | 250 |

| 1c | 240 |

Experimental Protocols

Detailed methodologies are paramount for the reproducibility of synthetic procedures and spectroscopic analyses.

General Synthesis of 5-Aryl-2-Furaldehyde Derivatives (Meerwein Procedure)[5]

-

Diazotization: An arylamine is diazotized with sodium nitrite in hydrochloric acid at a temperature of 0-5 °C for 10 minutes.

-

Coupling: A solution of furfural and cuprous chloride in water is added to the diazotized mixture.

-

Reaction: The reaction mixture is stirred and heated to 40 °C for 4 hours.

-

Isolation: The resulting product is isolated, typically through filtration, and purified.

General Synthesis of Chalcones (Claisen-Schmidt Condensation)[5]

-

Reaction Mixture: Equimolar concentrations of a 5-aryl-2-furaldehyde derivative and an appropriate acetophenone are dissolved in ethanol.

-

Base Addition: A 40% sodium hydroxide solution is added to the mixture.

-

Reaction: The reaction is stirred at room temperature for 12 hours.

-

Work-up: The resulting chalcone is precipitated, filtered, and purified, often by recrystallization.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C-NMR spectra are typically recorded on a 400 or 600 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆.[5][6][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, often with samples prepared as KBr pellets or thin films.[5] Absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization.[5]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a general experimental workflow for the synthesis and characterization of novel furan derivatives and a hypothetical signaling pathway for a bioactive furan derivative.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of novel furan derivatives.

Caption: Hypothetical signaling pathway for a bioactive furan derivative inducing apoptosis in a cancer cell.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In silico modeling of N-(furan-2-ylmethyl)-3-iodoaniline

**Whitepaper: A

Technical Guide to the In Silico Modeling of N-(furan-2-ylmethyl)-3-iodoaniline**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for potential therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive, step-by-step workflow for the computational modeling of this compound, a novel small molecule with potential for further development. Due to the limited publicly available experimental data on this specific compound, this document serves as a methodological case study, outlining the complete process from ligand preparation to detailed molecular dynamics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. As a plausible case study, we investigate its potential interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenic cancer therapy.[5][6] All protocols, illustrative data, and logical workflows are detailed to provide a practical framework for researchers.

Introduction to this compound

This compound is an aromatic amine containing three key structural motifs: a furan ring, a central aniline core, and an iodine substituent. The furan and iodoaniline moieties are found in various compounds with demonstrated biological activity, including antimicrobial agents and kinase inhibitors.[7][8] The iodine atom, in particular, can participate in halogen bonding and other specific interactions within a protein binding pocket, making it a feature of interest for rational drug design.

This guide will use this compound as a candidate ligand to demonstrate a full in silico evaluation pipeline.

Physicochemical Properties (Illustrative)

A foundational step in any modeling study is the characterization of the ligand. The properties of this compound were calculated using computational tools.

| Property | Value | Method/Source |

| Molecular Formula | C11H10INO | - |

| Molecular Weight | 299.11 g/mol | - |

| SMILES | C1=CC(=C(C=C1)I)NCC2=CC=CO2 | - |

| Calculated LogP | 3.85 | XLogP3 Algorithm |

| Hydrogen Bond Donors | 1 | Computational Count |

| Hydrogen Bond Acceptors | 2 | Computational Count |

| Rotatable Bonds | 3 | Computational Count |

A Standardized In Silico Modeling Workflow

The computational evaluation of a small molecule follows a structured pipeline to ensure reproducibility and rigor. This workflow systematically narrows down the potential efficacy and safety of a compound before committing to expensive and time-consuming wet-lab experiments.[2]

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]

- 4. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions [uhra.herts.ac.uk]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalchemblogs.wordpress.com [chemicalchemblogs.wordpress.com]

- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of N-(furan-2-ylmethyl)-3-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary bioactivity screening of the novel compound, N-(furan-2-ylmethyl)-3-iodoaniline. While specific biological data for this compound is not yet available in the public domain, this document provides a proposed synthetic route, characterization methods, and a robust framework for its initial in-vitro evaluation. The proposed screening cascade is designed to assess its potential antimicrobial, cytotoxic, and antioxidant activities, thereby providing a foundational dataset for future drug discovery and development efforts. Detailed experimental protocols, data presentation formats, and illustrative workflows are provided to guide researchers in this endeavor.

Introduction

Furan-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a furan moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. The target compound, this compound, combines the furan scaffold with a substituted aniline, suggesting its potential for diverse biological interactions. This guide details a proposed pathway for its synthesis, characterization, and a systematic preliminary bioactivity screening to elucidate its therapeutic potential.

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is through reductive amination.[1][2] This well-established reaction involves the condensation of furfural with 3-iodoaniline to form an intermediate imine, which is subsequently reduced to the target secondary amine.

Reaction Scheme:

Proposed Experimental Protocol for Synthesis:

-

Imine Formation: To a solution of furfural (1.0 eq) in methanol, add 3-iodoaniline (1.0 eq). The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Upon completion of imine formation, the reaction mixture is cooled to 0°C. A reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine and the C-O-C stretch of the furan ring.[3][4]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Proposed Preliminary Bioactivity Screening

Based on the known biological activities of furan and aniline derivatives, a preliminary in-vitro screening of this compound is proposed to evaluate its potential as an antimicrobial, cytotoxic, and antioxidant agent.

Antimicrobial Activity Screening

The antimicrobial potential of the compound will be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol:

-

Microorganism Preparation: A panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured to the mid-logarithmic phase.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Each well is inoculated with a standardized suspension of the respective microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Screening

The cytotoxic effect of the compound will be evaluated against a panel of human cancer cell lines and a normal cell line to determine its potential as an anticancer agent and to assess its general toxicity. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

MTT Assay: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antioxidant Activity Screening

The antioxidant potential of the compound will be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Experimental Protocol:

-

Sample Preparation: Various concentrations of the test compound are prepared in methanol.

-

DPPH Reaction: A methanolic solution of DPPH is added to each concentration of the test compound.

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Data Presentation

All quantitative data from the preliminary bioactivity screening should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 25.8 |

| HEK293 (Normal Kidney) | > 100 |

Table 3: Hypothetical Antioxidant Activity of this compound

| Assay | EC50 (µg/mL) |

| DPPH Radical Scavenging | 45.2 |

Visualizations

Diagrams are essential for visualizing experimental workflows and potential biological pathways.

Caption: Proposed synthesis workflow for this compound.

Caption: Proposed preliminary bioactivity screening workflow.

Caption: A potential target: the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and preliminary bioactivity screening of this compound. By following the proposed experimental protocols and data analysis frameworks, researchers can generate a foundational dataset to evaluate the therapeutic potential of this novel compound. The successful execution of this screening cascade will be a critical first step in determining its future trajectory in the drug discovery pipeline.

References

Physicochemical characterization of N-(furan-2-ylmethyl)-3-iodoaniline

An In-depth Technical Guide to the Physicochemical Characterization of N-(furan-2-ylmethyl)-3-iodoaniline

This technical guide provides a comprehensive overview of the necessary experimental procedures for the synthesis and detailed physicochemical characterization of the novel compound, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the methodologies for characterizing new chemical entities.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the reductive amination of furfural with 3-iodoaniline. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties of Starting Material

A summary of the known physicochemical properties of the starting material, 3-iodoaniline, is provided below for reference.

| Property | Value |

| Molecular Formula | C₆H₆IN |

| Molecular Weight | 219.02 g/mol [1][2][3] |

| Physical Appearance | Yellow to dark brown or green liquid[4] |

| Melting Point | 21-24 °C[1] |

| Boiling Point | 145-146 °C at 15 mmHg[1][2] |

| Density | 1.821 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.682[1] |

| Water Solubility | Insoluble[1][5] |

| pKa | 3.58 at 25 °C[1] |

Proposed Physicochemical Characterization Workflow

Once synthesized and purified, the this compound compound would undergo a series of analytical tests to determine its physicochemical properties. The following diagram illustrates a comprehensive characterization workflow.

Caption: Workflow for the physicochemical characterization of the target compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Melting Point Determination

The melting point is a crucial physical property for the identification and purity assessment of a solid compound.[6]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[6][7]

-

Procedure :

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[7][8]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

-

The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube or a metal block in a Mel-Temp apparatus).[6]

-

The sample is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[8]

-

The melting point is reported as the range T1-T2. A narrow range (0.5-1.0°C) typically indicates a pure compound.[6]

-

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

-

Apparatus : Fusion tube, capillary tube (sealed at one end), thermometer, heating block or Thiele tube.[9][11]

-

Procedure :

-

A few milliliters of the liquid sample are placed into a fusion tube.[12]

-

A capillary tube, sealed at one end, is placed inverted into the liquid in the fusion tube.[9][11]

-

The fusion tube is attached to a thermometer and heated gently.[12]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature is recorded at the moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[10]

-

Solubility Determination

Solubility profiling provides insights into the polarity and functional groups present in a molecule.

-

Materials : Test tubes, a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, diethyl ether, ethanol), litmus or pH paper.[13][14]

-

Procedure :

-

Water Solubility : Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. Observe if the compound dissolves.[13] If it is water-soluble, test the solution's pH with litmus paper to determine if it's acidic, basic, or neutral.[14][15]

-

Acid/Base Solubility : If the compound is insoluble in water, its solubility in dilute acidic and basic solutions is tested.

-

Add 0.75 mL of 5% NaOH to a fresh sample. Solubility indicates an acidic functional group.[13]

-

Add 0.75 mL of 5% NaHCO₃ to a fresh sample. Solubility suggests a strongly acidic group like a carboxylic acid.[14]

-

Add 0.75 mL of 5% HCl to a fresh sample. Solubility indicates a basic functional group, such as an amine.[13][14]

-

-

Organic Solvent Solubility : Test the solubility in various organic solvents (e.g., ethanol, diethyl ether, acetone) to further classify the compound based on polarity.[13]

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

-

Methods : Potentiometric titration, UV-Vis spectrophotometry, or NMR spectroscopy are common methods.[16][17]

-

General Procedure (Potentiometric Titration) :

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).[17]

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.[17]

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[16]

-

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : Provides detailed information about the carbon-hydrogen framework of the molecule.[18]

-

Protocol : A small amount of the sample (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube and placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.[19] The chemical shifts, integration, and coupling patterns provide information to confirm the structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Purpose : Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[20][21]

-

Protocol :

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[22]

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal with minimal preparation.[23][24]

-

The instrument scans the sample with IR radiation, and the resulting absorption spectrum reveals characteristic peaks corresponding to different functional groups.[21]

-

-

-

Mass Spectrometry (MS) :

-

Purpose : Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[25]

-

Protocol : A dilute solution of the sample (around 1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[26] The solution is then introduced into the mass spectrometer (often coupled with a separation technique like LC or GC).[25] The instrument ionizes the molecules and separates them based on their mass-to-charge ratio, providing the molecular weight. High-resolution mass spectrometry can determine the elemental composition.

-

Data Presentation

All quantitative data obtained from the characterization experiments should be summarized in a structured table for clarity and comparative analysis.

| Physicochemical Property | Experimental Value | Method Used |

| Molecular Formula | Calculated | Mass Spectrometry (HRMS) |

| Molecular Weight ( g/mol ) | To be determined | Mass Spectrometry |

| Physical Appearance | To be determined | Visual Inspection |

| Melting Point (°C) | To be determined | Melting Point Apparatus |

| Boiling Point (°C) | To be determined | Micro Boiling Point Method |

| Solubility Profile | To be determined | Solubility Tests |

| pKa | To be determined | Potentiometric Titration / NMR |

| Spectroscopic Data | ||

| ¹H NMR (ppm) | To be determined | NMR Spectroscopy |

| ¹³C NMR (ppm) | To be determined | NMR Spectroscopy |

| FTIR (cm⁻¹) | To be determined | FTIR Spectroscopy |

| MS (m/z) | To be determined | Mass Spectrometry |

References

- 1. 3-Iodoaniline | 626-01-7 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodoaniline | m-iodoaniline | Cas No. 626-01-7 | C6H6IN - Sarex [sarex.com]

- 5. Page loading... [guidechem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 20. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 21. rtilab.com [rtilab.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 24. jascoinc.com [jascoinc.com]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

N-(furan-2-ylmethyl)-3-iodoaniline: A Hypothetical Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following is a hypothesized mechanism of action for N-(furan-2-ylmethyl)-3-iodoaniline. As of this writing, no specific biological data for this compound has been published. This document extrapolates potential activities based on the known pharmacology of its constituent chemical moieties: the furan ring and the 3-iodoaniline structure. All proposed pathways and targets require experimental validation.

Introduction

This compound is a novel chemical entity for which the biological activity and mechanism of action have not been empirically determined. However, the presence of a furan ring, a common scaffold in medicinal chemistry, and an iodinated aniline moiety suggests several plausible hypotheses for its pharmacological effects. Furan derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The 3-iodoaniline component, while often used as a synthetic intermediate, can influence the molecule's lipophilicity and potential for halogen bonding, which may affect its interaction with biological targets.[7] This whitepaper proposes a hypothetical mechanism of action for this compound to guide future preclinical research.

Core Moiety Analysis and Postulated Biological Activity

The Furan Moiety: A Source of Diverse Bioactivity

The furan ring is a versatile heterocyclic compound found in numerous biologically active molecules.[2][3][4] Its derivatives have been reported to exhibit a broad spectrum of pharmacological effects.

-

Anti-inflammatory Activity: Many furan-containing compounds have demonstrated anti-inflammatory properties.[1][2] This is often attributed to the inhibition of key inflammatory mediators.

-

Anticancer Activity: Several furan derivatives have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: The furan nucleus is a component of some antimicrobial agents. For instance, nitrofurantoin is a furan derivative used to treat urinary tract infections.[1]

The 3-Iodoaniline Moiety: A Modulator of Physicochemical Properties

The 3-iodoaniline portion of the molecule contributes significantly to its overall physicochemical profile.

-

Lipophilicity: The presence of the iodine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction can play a crucial role in ligand-receptor binding, potentially increasing the affinity and selectivity for a specific biological target.

Hypothesized Mechanism of Action

Based on the analysis of its chemical structure, we hypothesize that this compound may act as a modulator of inflammatory and/or oncogenic signaling pathways.

Primary Hypothesis: Inhibition of Pro-inflammatory Pathways

A plausible mechanism of action is the inhibition of signaling cascades involved in the inflammatory response. Key potential targets include:

-

Cyclooxygenase (COX) Enzymes: Furan derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins, key mediators of inflammation.

-

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammatory gene expression. This compound might interfere with the activation of this pathway, possibly by inhibiting IκB kinase (IKK) or preventing the nuclear translocation of NF-κB.

Below is a diagram illustrating the hypothesized anti-inflammatory signaling pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Secondary Hypothesis: Modulation of Kinase Activity in Cancer

Given the anticancer potential of furan derivatives, this compound might exert its effects by targeting protein kinases involved in cancer cell proliferation and survival. The iodinated aniline moiety could facilitate binding to the ATP-binding pocket of various kinases.

Proposed Experimental Validation

To test these hypotheses, a structured experimental workflow is proposed.

Caption: Proposed experimental workflow for hypothesis validation.

In Vitro Screening

-

Enzyme Inhibition Assays: Screen the compound against a panel of kinases and COX enzymes to identify potential direct targets.

-

Binding Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) to determine binding affinity to identified targets.

Cell-Based Assays

-

Anti-inflammatory Assays: Use cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Cancer Cell Viability Assays: Assess the cytotoxic effects of the compound on a panel of human cancer cell lines using assays like the MTT or CellTiter-Glo assay.

Target Validation

-

Western Blot Analysis: Investigate the phosphorylation status of key signaling proteins downstream of the hypothesized targets (e.g., IκBα, Akt, ERK) in treated cells.

-

Molecular Docking: Perform computational docking studies to predict the binding mode of the compound to the active site of identified targets.

Data Presentation (Hypothetical)

Should initial screening prove fruitful, quantitative data would be presented as follows.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) |

| COX-1 | > 100 |

| COX-2 | 15.2 |

| IKKβ | 5.8 |

| Kinase X | 2.3 |

| Kinase Y | 50.1 |

Table 2: Hypothetical Cell-Based Assay Data

| Cell Line | Assay | EC50 (µM) |

| RAW 264.7 | NO Inhibition | 12.5 |

| A549 (Lung Cancer) | Cytotoxicity | 8.7 |

| MCF-7 (Breast Cancer) | Cytotoxicity | 22.4 |

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure strongly suggests potential as a modulator of inflammatory and/or oncogenic pathways. The hypotheses presented in this whitepaper provide a rational starting point for a comprehensive preclinical evaluation of this novel compound. The proposed experimental workflow offers a clear path to identifying its biological targets and validating its therapeutic potential. Further investigation is warranted to explore the pharmacological profile of this and structurally related molecules.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

Target Identification Studies of N-(furan-2-ylmethyl)-3-iodoaniline: A Technical Guide

Disclaimer: As of the latest literature review, specific target identification studies for N-(furan-2-ylmethyl)-3-iodoaniline are not publicly available. This guide, therefore, provides a comprehensive framework for approaching the target identification of this molecule based on the known biological activities of structurally related furan-containing compounds and established drug discovery methodologies. This document is intended to guide researchers in designing and executing studies to elucidate the mechanism of action of this compound.

Introduction: The Therapeutic Potential of Furan-Containing Compounds

The furan ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a furan moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a versatile component in drug design. The structure of this compound suggests its potential as a modulator of various biological pathways. This guide outlines a systematic approach to identify its molecular targets and unravel its mechanism of action.

Hypothesized Biological Activities and Potential Targets

Based on the activities of similar furan derivatives, this compound could potentially target enzymes, receptors, or signaling pathways involved in inflammation, cancer, or infectious diseases. The following sections detail potential avenues of investigation.

Anti-inflammatory Activity

Many furan-containing compounds exhibit anti-inflammatory effects. The potential mechanisms could involve the inhibition of key inflammatory mediators.

Potential Targets:

-

Cyclooxygenase (COX) enzymes (COX-1 and COX-2)

-

Lipoxygenase (LOX) enzymes

-

Pro-inflammatory cytokine signaling pathways (e.g., TNF-α, IL-6)

-

Nuclear Factor-kappa B (NF-κB) signaling pathway

A hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling cascade, a central regulator of inflammation.

Exploring the Structure-Activity Relationship of N-(furan-2-ylmethyl)-3-iodoaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of N-(furan-2-ylmethyl)-3-iodoaniline derivatives, a class of compounds with significant potential in medicinal chemistry. By understanding how modifications to their chemical structure influence their biological activity, researchers can rationally design and synthesize more potent and selective therapeutic agents. This document provides a comprehensive overview of the available data, detailed experimental protocols for key reactions, and visualizations of relevant pathways to facilitate further research and development in this area.

Core Concepts in the SAR of N-(furan-2-ylmethyl)-aniline Analogues

The N-(furan-2-ylmethyl)-aniline scaffold serves as a versatile backbone for the development of biologically active molecules. The furan ring, an electron-rich aromatic system, can engage in various interactions with biological targets, including hydrogen bonding and π–π stacking, which can enhance binding affinity and metabolic stability.[1] The aniline moiety provides a site for numerous substitutions, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic character, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Influence of Substituents on Biological Activity

1. Substitution on the Aniline Ring:

The nature and position of substituents on the aniline ring are critical determinants of biological activity. Halogenation, in particular, can significantly impact a compound's potency and selectivity. The presence of an iodine atom at the meta-position, as in the core structure of interest, is expected to increase lipophilicity, which may enhance cell membrane permeability.

Studies on related aniline derivatives have shown that the introduction of electron-withdrawing groups can influence their biological effects. For instance, in a series of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines, monoalkyl substituents on the nitrogen atom of the aniline moiety markedly inhibited H+/K(+)-ATPase activity.[2] Furthermore, research on other substituted anilines has indicated that electron-withdrawing groups can enhance fungicidal activity.[3]

2. Modifications of the Furan Moiety:

The furan ring itself is a key pharmacophore. Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5][6] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, contributing to target binding. Modifications to the furan ring, such as the introduction of substituents at the 5-position, have been shown to modulate the biological activity of related compounds.

Data Summary of Analogous Compounds

To provide a framework for understanding the potential activity of this compound derivatives, the following table summarizes hypothetical quantitative data based on trends observed in similar compound series.

| Compound ID | Aniline Substituent (R) | Furan Substituent (R') | Biological Target | IC50 (µM) |

| 1a | 3-Iodo | H | Kinase X | 5.2 |

| 1b | 3-Chloro | H | Kinase X | 8.9 |

| 1c | 3-Bromo | H | Kinase X | 6.5 |

| 1d | 3-Iodo | 5-Nitro | Kinase X | 2.1 |

| 1e | 3-Iodo | 5-Methyl | Kinase X | 7.8 |

| 1f | 4-Iodo | H | Kinase X | 12.4 |

This data is illustrative and intended to guide future experimental design.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections provide protocols for key experimental procedures.

Synthesis of this compound

A common method for the synthesis of N-substituted anilines is reductive amination.

General Procedure:

-

To a solution of 3-iodoaniline (1.0 mmol) in methanol (10 mL), add furan-2-carbaldehyde (1.1 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Add sodium borohydride (1.5 mmol) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Suzuki Coupling for Further Derivatization

The iodine atom on the aniline ring provides a handle for further structural modifications via cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl or heteroaryl groups.

General Procedure:

-

To a degassed solution of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol) in a suitable solvent system (e.g., dioxane/water), add a base such as potassium carbonate (2.0 mmol).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-